![molecular formula C13H16O2 B13966521 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- CAS No. 162052-10-0](/img/structure/B13966521.png)
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopentene ring with a hydroxyl group and a phenylmethoxy methyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- typically involves the reaction of cyclopentadiene with formaldehyde and benzyl alcohol under acidic conditions . The reaction proceeds through a series of steps including cycloaddition, hydrolysis, and etherification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentenes.
Scientific Research Applications
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxy substituent play crucial roles in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Similar structure but lacks the hydroxyl and phenylmethoxy groups.
3-Cyclopenten-1-ol: Similar structure but lacks the phenylmethoxy group.
2-Cyclopenten-1-ol: Similar structure but lacks the phenylmethoxy group.
Uniqueness
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is unique due to the presence of both the hydroxyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
162052-10-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,8,13-14H,6-7,9-10H2 |
InChI Key |
XBFCYLMBPFWJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


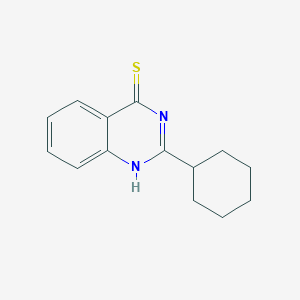

![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

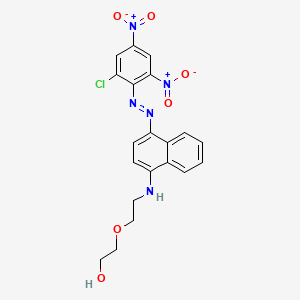
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)

![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
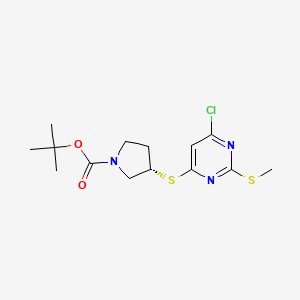
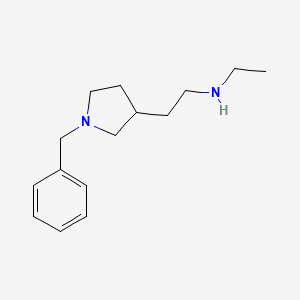

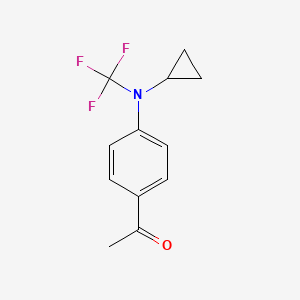
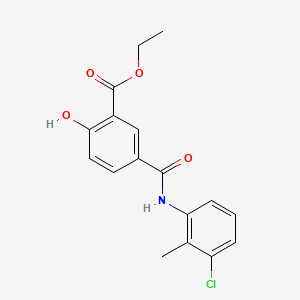
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
